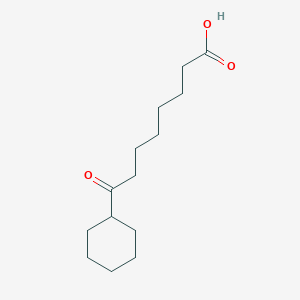
3-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(5-Bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole, abbreviated as 3-BT-5-CM-1,2,4-OX, is a heterocyclic compound that belongs to the oxadiazole family. It is a five-membered ring composed of two nitrogen atoms, one sulfur atom, and two oxygen atoms. It is a highly versatile compound that has been used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, agricultural products, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
3-BT-5-CM-1,2,4-OX has a wide range of scientific applications. It has been used in synthetic organic chemistry as a starting material for the synthesis of heterocyclic compounds, such as triazoles and oxazoles. It has also been used as a catalyst for the synthesis of polymers and as an initiator for radical polymerization. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
Wirkmechanismus
3-BT-5-CM-1,2,4-OX acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to form Lewis acid-base complexes with other molecules, which can then be used to catalyze a variety of chemical reactions. For example, it can be used to catalyze the cyclization of unsaturated compounds, such as alkenes and alkynes, to form heterocycles.
Biochemical and Physiological Effects
3-BT-5-CM-1,2,4-OX has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory and anti-oxidant properties. In addition, it has been shown to have cytotoxic and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-BT-5-CM-1,2,4-OX has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and can be stored for long periods of time without degradation. Additionally, it is a highly versatile compound and can be used in a variety of synthetic organic chemistry applications.
The main limitation of 3-BT-5-CM-1,2,4-OX is that it is toxic and can cause skin irritation. Therefore, it should be handled with care and protective equipment should be worn when handling it.
Zukünftige Richtungen
The potential future directions for 3-BT-5-CM-1,2,4-OX are numerous. It could be further explored as an anti-cancer drug, as it has already been shown to have cytotoxic properties. It could also be explored as a catalyst for new synthetic methods, such as the synthesis of polymers and other organic compounds. Additionally, it could be further explored as an initiator for radical polymerization. Finally, it could be explored as an inhibitor of bacterial, fungal, and viral growth.
Eigenschaften
IUPAC Name |
3-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2OS/c8-5-2-1-4(13-5)7-10-6(3-9)12-11-7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDIFOBWJRFXFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1306605-39-9 | |
| Record name | 3-(5-bromothiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)








![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)


